

Biological Activity of 3- [(Methylamino)methyl]phenol: A Technical Overview

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Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

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Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity, pharmacological properties, and mechanism of action of **3-[(Methylamino)methyl]phenol**. This technical guide will, therefore, focus on the well-documented biological activities of its positional isomer, 2-[(Methylamino)methyl]phenol, as a case study to provide insights into the potential activities of this class of compounds for researchers, scientists, and drug development professionals. The information presented herein pertains exclusively to 2-[(Methylamino)methyl]phenol unless otherwise specified.

Case Study: 2-[(Methylamino)methyl]phenol - A Quorum Sensing Inhibitor in *Staphylococcus aureus*

2-[(Methylamino)methyl]phenol has been identified as a potent inhibitor of quorum sensing (QS) in the pathogenic bacterium *Staphylococcus aureus*.^{[1][2][3][4]} This compound specifically targets the global regulatory protein SarA, a key player in the expression of virulence factors and biofilm formation.^{[1][2][3][4]} By interfering with the SarA regulatory pathway, 2-[(Methylamino)methyl]phenol effectively reduces the pathogenicity of *S. aureus* without exhibiting direct antimicrobial activity, making it a promising candidate for anti-virulence therapy.^{[1][2][3][4]}

Quantitative Data

The biological activity of 2-[(Methylamino)methyl]phenol has been quantified in several key assays that demonstrate its efficacy as a quorum sensing and biofilm inhibitor.

Parameter	Organism(s)	Concentration	Effect	Reference
Biofilm Inhibition	Clinical S. aureus strains	1.25 µM	>70% inhibition	[1] [3]
Antibacterial Activity (MIC)	Clinical S. aureus strains	Up to 1500 µM	No antibacterial activity	[1] [3]

Virulence Gene	Organism(s)	Treatment	Result	Reference
fnbA (fibronectin-binding protein A)	Clinical S. aureus strains	2-[(Methylamino)methyl]phenol	Significant reduction in expression	[1] [3] [4]
hla (alpha-hemolysin)	Clinical S. aureus strains	2-[(Methylamino)methyl]phenol	Significant reduction in expression	[1] [3] [4]
hld (delta-hemolysin)	Clinical S. aureus strains	2-[(Methylamino)methyl]phenol	Significant reduction in expression	[1] [3] [4]

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines the procedure to quantify the inhibitory effect of 2-[(Methylamino)methyl]phenol on S. aureus biofilm formation.

Materials:

- Staphylococcus aureus strain (e.g., ATCC 29213 or clinical isolates)
- Tryptic Soy Broth (TSB) supplemented with 1% glucose

- 2-[(Methylamino)methyl]phenol stock solution
- Sterile 96-well flat-bottom microtiter plates
- 0.1% Crystal Violet solution
- 30% Glacial Acetic Acid
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Bacterial Culture Preparation: Inoculate *S. aureus* in TSB and incubate overnight at 37°C.
- Assay Preparation: Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
- Compound Addition: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add varying concentrations of 2-[(Methylamino)methyl]phenol to the wells. Include a vehicle control (without the compound) and a negative control (medium only).
- Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
- Washing: Gently wash the wells twice with PBS to remove planktonic cells.
- Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Washing: Wash the wells three times with PBS to remove excess stain.
- Solubilization: Add 200 µL of 30% glacial acetic acid to each well to solubilize the stained biofilm.
- Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol details the methodology to assess the effect of 2-[(Methylamino)methyl]phenol on the expression of key virulence genes in *S. aureus*.

Materials:

- Staphylococcus aureus culture treated with and without 2-[(Methylamino)methyl]phenol
- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for target genes (fnbA, hla, hld) and a housekeeping gene (e.g., 16S rRNA)
- SYBR Green or other fluorescent qPCR master mix
- Real-time PCR instrument

Procedure:

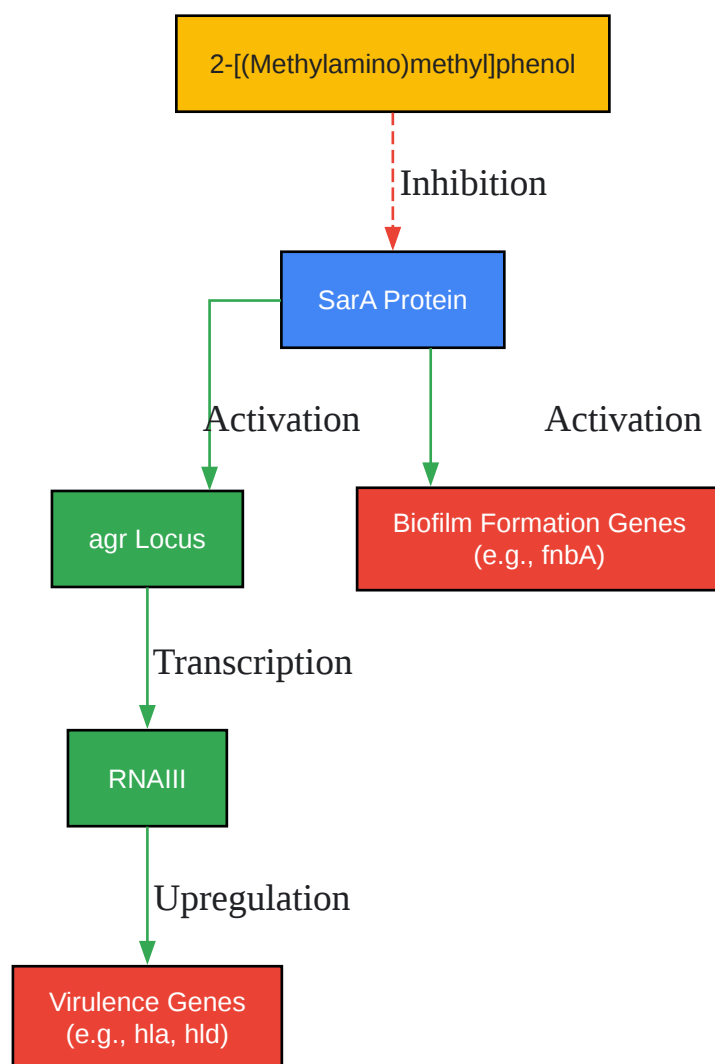
- **Bacterial Treatment:** Grow *S. aureus* to the mid-logarithmic phase and then treat with a sub-inhibitory concentration of 2-[(Methylamino)methyl]phenol for a defined period.
- **RNA Extraction:** Isolate total RNA from both treated and untreated bacterial cultures using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
- **qPCR Reaction:** Set up the qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
- **Thermal Cycling:** Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).

- **Data Analysis:** Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Calculate the relative fold change in gene expression using the $2^{-\Delta\Delta C_t}$ method.

Signaling Pathways and Workflows

SarA Regulatory Pathway in *Staphylococcus aureus*

The Staphylococcal accessory regulator (SarA) is a global DNA-binding protein that plays a crucial role in regulating the expression of numerous virulence factors.[5][6][7][8][9] It can act as both an activator and a repressor of gene transcription. SarA is known to upregulate the expression of the agr (accessory gene regulator) system, another key quorum-sensing system in *S. aureus*. [6] The agr system, in turn, controls the expression of many toxins and degradative enzymes.[6] 2-[(Methylamino)methyl]phenol is hypothesized to bind to SarA, inhibiting its regulatory function and thereby downregulating the expression of virulence genes and biofilm formation.[1][2][3]

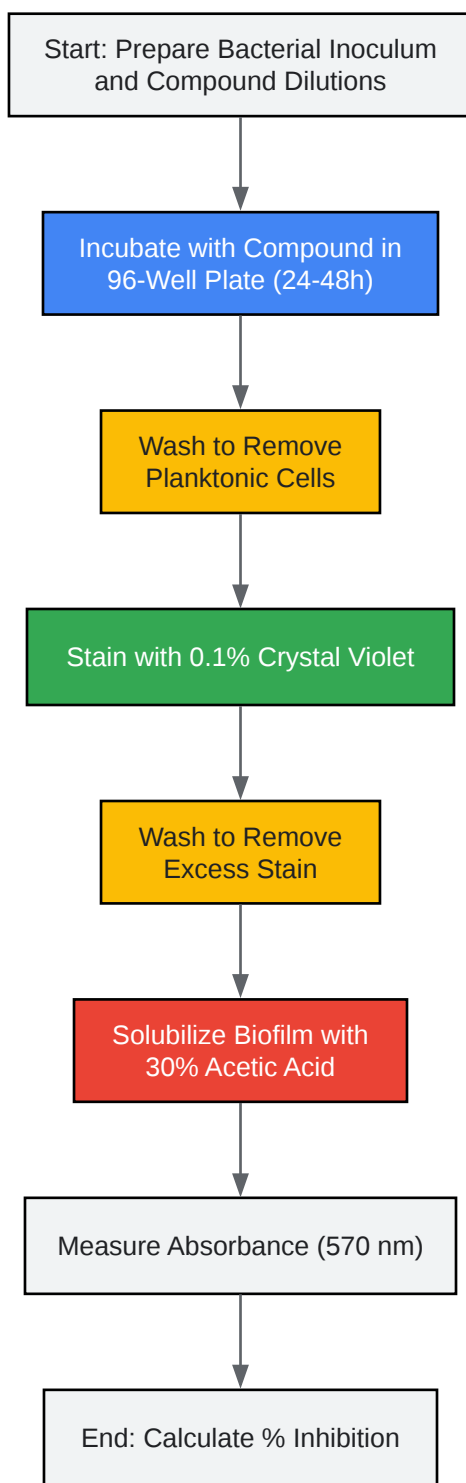


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Caption: SarA regulatory pathway and the inhibitory action of 2-[(Methylamino)methyl]phenol.

Experimental Workflow for Assessing Anti-Biofilm Activity

The following diagram illustrates the key steps involved in evaluating the efficacy of a compound against bacterial biofilm formation.



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Caption: Workflow for the crystal violet biofilm inhibition assay.

Conclusion

While there is a notable absence of research on the biological activity of **3-[(Methylamino)methyl]phenol**, the detailed investigation of its isomer, 2-[(Methylamino)methyl]phenol, provides a valuable framework for future studies. The activity of 2-[(Methylamino)methyl]phenol as a specific inhibitor of the SarA regulator in *S. aureus* highlights the potential for this chemical scaffold in the development of novel anti-virulence agents. Further research is warranted to determine if **3-[(Methylamino)methyl]phenol** exhibits similar or distinct biological properties, which could open new avenues for therapeutic intervention against bacterial infections.

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